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molecular formula C8H8BNO6 B039237 3-Methoxycarbonyl-5-nitrophenylboronic acid CAS No. 117342-20-8

3-Methoxycarbonyl-5-nitrophenylboronic acid

Cat. No. B039237
M. Wt: 224.97 g/mol
InChI Key: CDGIRLKQNJXHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08222453B2

Procedure details

3-Nitro-5-methoxycarbonylphenylboronic acid (225 mg, 1.0 mmol) was added to a vigorously stirred solution of sodium hydroxide (59 mg, 1.5 mmol) in water (15 mL), followed by sodium bicarbonate (681 mg, 8.1 mmol) and acetone (1 mL). Oxone® (543 mg, 0.88 mmol) was added slowly, keeping the temperature below 8° C. The reaction mixture was stirred 5 min and quenched with sodium bisulfite (600 mg). The reaction mixture was diluted with ethyl acetate and carefully acidified with concentrated hydrochloric acid. The reaction mixture was extracted with ethyl acetate (3×) and the combined organic layers were washed with water and brine and concentrated in vacuo to give 93A (258 mg, 100%) as a yellow solid. 1H NMR (400 MHz, CD3OD) δ ppm 3.95 (s, 3H) 7.74-7.78 (m, 1H) 7.78-7.83 (m, 1 H) 8.23-8.28 (m, 1H); LC/MS 198 (M+H).
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
59 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
681 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6](B(O)O)[CH:7]=[C:8]([C:10]([O:12][CH3:13])=[O:11])[CH:9]=1)([O-:3])=[O:2].[OH-].[Na+].C(=O)(O)[O-:20].[Na+].OOS([O-])=O.[K+]>O.CC(C)=O>[OH:20][C:6]1[CH:7]=[C:8]([CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)[C:10]([O:12][CH3:13])=[O:11] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
225 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)C(=O)OC)B(O)O
Name
Quantity
59 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
681 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 8° C
CUSTOM
Type
CUSTOM
Details
quenched with sodium bisulfite (600 mg)
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
the combined organic layers were washed with water and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 258 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 130.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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